N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide typically involves the reaction of ethanimidamide with oxolan-2-ylmethanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol or ethanol . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as column chromatography or recrystallization .
Industrial Production Methods
Industrial production of N’-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides and alkoxides.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and hydroxylamines.
Substitution: Formation of substituted ethanimidamides.
Scientific Research Applications
N’-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N’-hydroxy-2-(oxolan-3-ylmethoxy)ethanimidamide: Similar structure but with a different position of the oxolan ring.
N’-hydroxy-2-(tetrahydro-2-furanylmethoxy)ethanimidamide: Similar structure but with a different ring system.
Uniqueness
N’-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H14N2O3 |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide |
InChI |
InChI=1S/C7H14N2O3/c8-7(9-10)5-11-4-6-2-1-3-12-6/h6,10H,1-5H2,(H2,8,9) |
InChI Key |
NOHMSOBONIVPAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COCC(=NO)N |
Origin of Product |
United States |
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